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molecular formula C10H7N3S B8729856 4-Amino-2-phenyl-1,3-thiazole-5-carbonitrile

4-Amino-2-phenyl-1,3-thiazole-5-carbonitrile

Cat. No. B8729856
M. Wt: 201.25 g/mol
InChI Key: BKISRUCZGUAJCG-UHFFFAOYSA-N
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Patent
US04153607

Procedure details

21 parts of cyanamide and 83 parts of ethyl thiobenzoate are successively introduced into a solution of 12.5 parts of sodium in 260 parts of ethanol, and the mixture is refluxed for one hour at 78° C. It is then left to stand for 12 hours, 40 parts of chloroacetonitrile are added, and the reaction mixture is refluxed for one hour at 78° C. The product is precipitated by means of 300 parts of water, and filtered off. 78 parts of 2-phenyl-4-amino-5-cyano-thiazole (78% of theory) of melting point 178°-179° C. are obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
12.5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]#[C:2][NH2:3].[C:4](OCC)(=[S:11])[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.[Na].Cl[CH2:17][C:18]#[N:19]>C(O)C>[C:5]1([C:4]2[S:11][C:17]([C:18]#[N:19])=[C:2]([NH2:3])[N:1]=2)[CH:6]=[CH:7][CH:8]=[CH:9][CH:10]=1 |^1:14|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#CN
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=S)OCC
Name
12.5
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
78 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
It is then left
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is refluxed for one hour at 78° C
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The product is precipitated by means of 300 parts of water
FILTRATION
Type
FILTRATION
Details
filtered off

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1SC(=C(N1)N)C#N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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